Spiroprop

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiroprop is a class of organic compounds that contains a spirocyclic moiety, which is a unique structural feature that makes them valuable in drug discovery and medicinal chemistry. Spiroprop compounds have been synthesized through various methods and have shown promising results in scientific research applications.

Mécanisme D'action

The mechanism of action of Spiroprop compounds varies depending on the specific compound and the disease target. However, some common mechanisms of action include inhibition of protein-protein interactions, modulation of enzyme activity, and regulation of gene expression. Spiroprop compounds have also been shown to interact with specific receptors and ion channels in the body, leading to their therapeutic effects.

Effets Biochimiques Et Physiologiques

Spiroprop compounds have been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. They have also been shown to modulate the immune system and regulate oxidative stress in the body. Additionally, some Spiroprop compounds have been shown to have antimicrobial and antiviral activity.

Avantages Et Limitations Des Expériences En Laboratoire

Spiroprop compounds have several advantages for lab experiments, including their unique spirocyclic structure, which can lead to improved pharmacokinetic properties and increased target selectivity. They also have a high degree of synthetic flexibility, allowing for the creation of diverse compound libraries for drug discovery. However, Spiroprop compounds can also have limitations, including their potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for Spiroprop compounds, including the development of more potent and selective compounds for specific disease targets. Additionally, the use of Spiroprop compounds as chemical probes for investigating biological pathways and drug targets is an area of active research. The development of novel synthetic methods for Spiroprop compounds and the exploration of their potential as imaging agents for diagnostic applications are also areas of interest. Finally, the use of Spiroprop compounds in combination therapy with other drugs is an area of potential future research.

Conclusion

Spiroprop compounds have shown great potential as therapeutic agents in various diseases and have been extensively studied for their unique structural and pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Spiroprop compounds have been discussed in this paper. Further research is needed to fully explore the potential of Spiroprop compounds in drug discovery and medicinal chemistry.

Méthodes De Synthèse

Spiroprop compounds can be synthesized through several methods, including the [2+2] cycloaddition reaction, the intramolecular Wittig reaction, and the ring-closing metathesis reaction. The [2+2] cycloaddition reaction involves the reaction of two alkenes to form a cyclobutane ring, while the intramolecular Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a spirocyclic compound. The ring-closing metathesis reaction involves the reaction of two alkenes with a metal catalyst to form a cyclic compound.

Applications De Recherche Scientifique

Spiroprop compounds have been extensively studied for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. They have shown promising results in preclinical studies, and some compounds have advanced to clinical trials. Spiroprop compounds have also been used as probes in chemical biology studies to investigate biological pathways and drug targets.

Propriétés

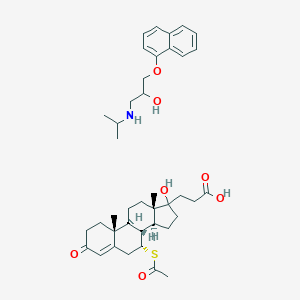

Numéro CAS |

138230-23-6 |

|---|---|

Nom du produit |

Spiroprop |

Formule moléculaire |

C40H55NO7S |

Poids moléculaire |

693.9 g/mol |

Nom IUPAC |

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |

Clé InChI |

YTYUCAQFELYLJP-ATJCWOKCSA-N |

SMILES isomérique |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C |

SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

SMILES canonique |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

Synonymes |

spiroprop |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)